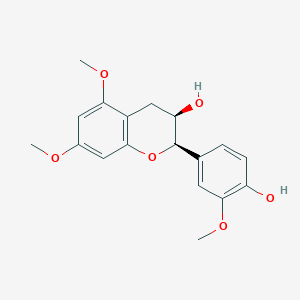
Quorum Sensing-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quorum Sensing-IN-4 is a compound that plays a significant role in the field of microbiology, particularly in the study of quorum sensing Quorum sensing is a mechanism of cell-to-cell communication that allows bacteria to regulate gene expression in response to changes in cell population densityThis compound is an inhibitor of this process, making it a valuable tool in the study of bacterial behavior and the development of antimicrobial strategies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Quorum Sensing-IN-4 typically involves a series of organic reactions. One common method includes the use of microwave-assisted synthesis, which has been found to be efficient for producing high-purity compounds. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C). The process may also include steps like hydrogenation and purification through column chromatography .
Industrial Production Methods: For industrial-scale production, continuous-flow conditions are preferred. This method allows for the production of larger quantities of this compound while maintaining high purity. The overall yield might be slightly reduced compared to microwave-assisted synthesis, but the scalability makes it suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: Quorum Sensing-IN-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4).
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
Quorum Sensing-IN-4 has a wide range of applications in scientific research:
Wirkmechanismus
Quorum Sensing-IN-4 exerts its effects by inhibiting the quorum sensing process. It does this by interfering with the signaling molecules (autoinducers) that bacteria use to communicate. When the concentration of these signaling molecules reaches a certain threshold, they bind to specific receptors on bacterial cells, triggering changes in gene expression. This compound disrupts this binding process, preventing the bacteria from coordinating their behavior .
Vergleich Mit ähnlichen Verbindungen
Quorum Sensing-IN-4 is unique in its ability to inhibit quorum sensing without killing the bacteria, which helps in reducing the selective pressure for the development of resistance. Similar compounds include:
Halogenated furanones: These compounds also inhibit quorum sensing but may have broader antimicrobial effects.
Aryl-homoserine lactones: These are natural quorum sensing molecules that can be used to study the process but do not inhibit it.
Curcumin derivatives: These compounds mimic the structure of natural autoinducers and can inhibit quorum sensing in a similar manner.
Eigenschaften
Molekularformel |
C13H10ClNO2 |
|---|---|
Molekulargewicht |
247.67 g/mol |
IUPAC-Name |
8-chloro-5-methoxy-9H-carbazol-1-ol |
InChI |
InChI=1S/C13H10ClNO2/c1-17-10-6-5-8(14)13-11(10)7-3-2-4-9(16)12(7)15-13/h2-6,15-16H,1H3 |
InChI-Schlüssel |
ZZRFTHVFBIDVAD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C3=C(C(=CC=C3)O)NC2=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


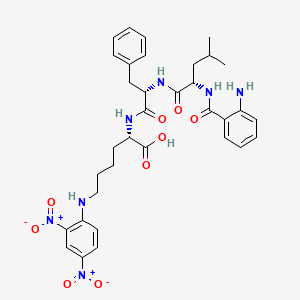
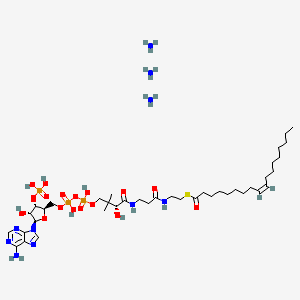
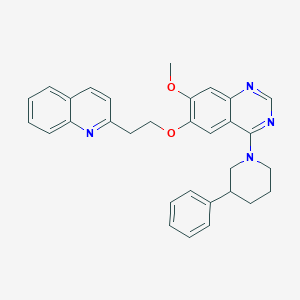
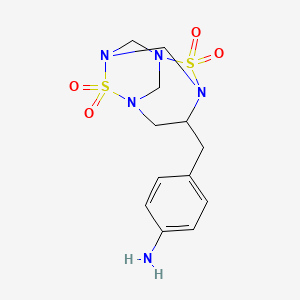
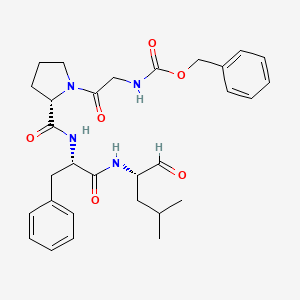
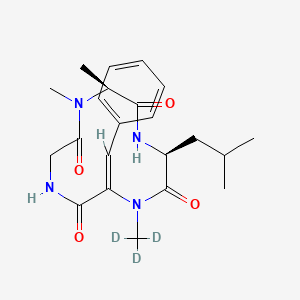
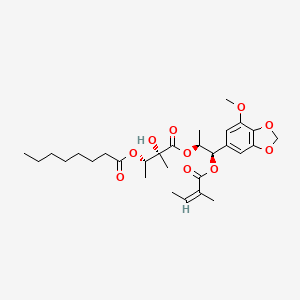
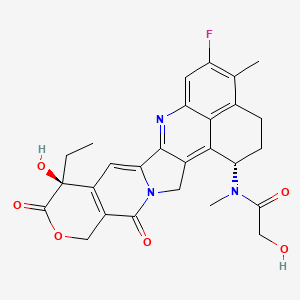
![1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(triazol-2-yl)ethanone](/img/structure/B12375863.png)
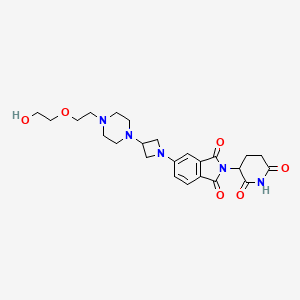

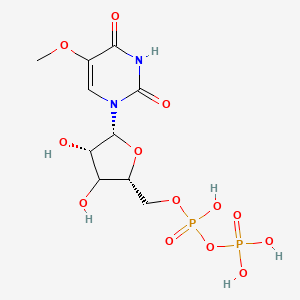
![Exatecan-amide-bicyclo[1.1.1]pentan-1-ol](/img/structure/B12375881.png)
